

Application Notes and Protocols: In Vivo Toxicity of Adenylosuccinic Acid Tetraammonium

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Compound of Interest

Compound Name: *Adenylosuccinic acid tetraammonium*

Cat. No.: *B15572690*

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These application notes provide a summary of the in vivo toxicity profile of adenylosuccinic acid (ASA), with the data presented being relevant to its tetraammonium salt form. The information is intended for researchers, scientists, and drug development professionals.

Summary of Acute In Vivo Toxicity

An acute oral toxicity study of Adenylosuccinic Acid (ASA) was conducted in a murine model. The study aimed to determine the median lethal dose (LD50) and observe any adverse effects following a single high-dose administration. The findings indicate that ASA is a non-toxic small molecule with an LD50 greater than 5000 mg/kg.^{[1][2][3][4][5]}

Key Observations:

- **Mortality:** No mortalities were observed at any tested dose up to 5000 mg/kg.^{[2][3][4]}
- **Clinical Signs:** At doses below 5000 mg/kg, no adverse symptoms were reported. At the 5000 mg/kg dose, a transient increase in motor activity was observed within the first 15 minutes, and transient diarrhea was noted between 8 to 12 hours post-administration.^{[2][3][4]}
- **Body Weight:** No significant loss of body weight (>5%) was observed in any of the dose groups over the 14-day observation period.^[2]

- Histopathology: Some instances of necrotic foci were observed in the liver, kidney, and gastrointestinal tract. However, these findings were considered likely to be incidental.[1][3][5] Further sub-chronic oral exposure studies are warranted to confirm these observations.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from the acute in vivo toxicity study of Adenylosuccinic Acid.

Table 1: Dosage and Mortality

| Dose Group (mg/kg) | Number of Animals | Mortalities | LD50 (mg/kg) |
|--------------------|-----------------------|-------------|--------------|
| 175 | As per study protocol | 0 | > 5000 |
| 550 | As per study protocol | 0 | > 5000 |
| 1750 | As per study protocol | 0 | > 5000 |
| 5000 | As per study protocol | 0 | > 5000 |

Table 2: In-Life Clinical Observations

| Dose (mg/kg) | Neuromotor | Respiratory | Gastrointestinal | Integumentary | Pain |
|--------------|----------------------------------|-------------|----------------------------|---------------|------------|
| 175 | No changes | No changes | No changes | No changes | No changes |
| 550 | No changes | No changes | No changes | No changes | No changes |
| 1750 | No changes | No changes | No changes | No changes | No changes |
| 5000 | Increased motor activity (0.25h) | No changes | Transient diarrhea (8-12h) | No changes | No changes |

Key: No changes = No observable adverse effects; Mild changes are noted with specific observations.^[2]^[4]

Experimental Protocol: Acute Oral Toxicity Study in Mice

This protocol outlines the methodology for an acute oral toxicity study of **adenylosuccinic acid tetraammonium** in a murine model, based on the available literature.

1. Objective: To determine the acute oral toxicity and estimate the LD50 of **adenylosuccinic acid tetraammonium** in mice.

2. Materials:

- **Adenylosuccinic acid tetraammonium**
- Vehicle (e.g., Milli-Q water)
- Healthy, young adult mice (specific strain, age, and weight to be documented)
- Oral gavage needles
- Standard laboratory animal housing and diet

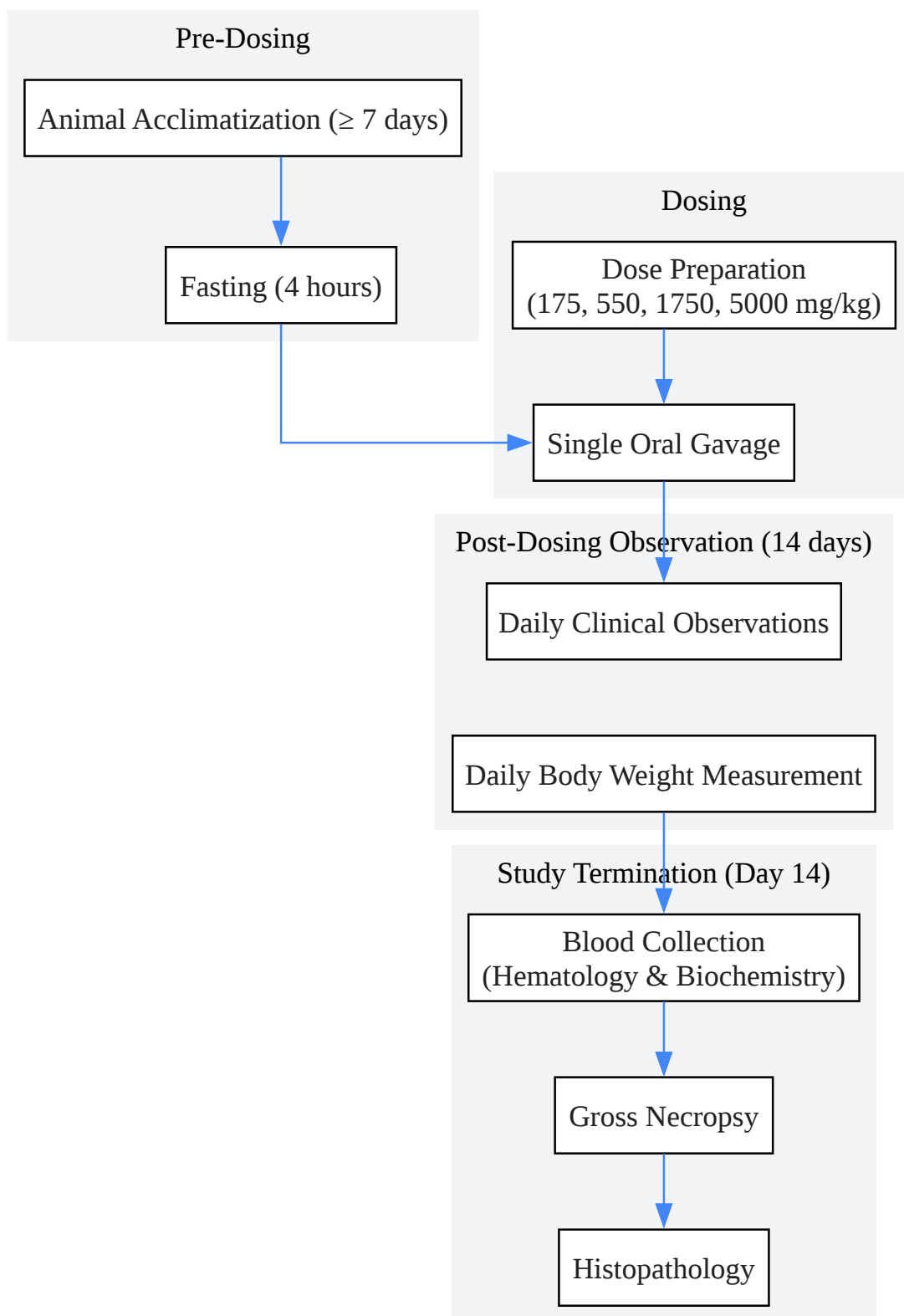
3. Methods:

- **Animal Acclimatization:** Animals are acclimatized to the laboratory conditions for a minimum of 7 days prior to the study.
- **Fasting:** Animals are fasted for approximately 4 hours before dosing.
- **Dose Preparation:** The test substance is dissolved in the vehicle to achieve the desired concentrations (e.g., 175, 550, 1750, and 5000 mg/kg).
- **Administration:** A single dose is administered to each animal via oral gavage.
- **Observation Period:** Animals are observed for 14 days post-administration.

- Clinical Observations:
 - Mortality and morbidity checks are performed twice daily.
 - Detailed clinical observations for signs of toxicity are conducted at regular intervals on the day of dosing and at least once daily thereafter. Observations should include changes in the skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.
- Body Weight: Individual animal weights are recorded prior to dosing and daily for the 14-day observation period.
- Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
- Histopathology: Tissues from major organs (liver, kidneys, gastrointestinal tract, etc.) are collected, preserved, and examined microscopically for any pathological changes.
- Hematology and Serum Biochemistry: On day 14, blood samples are collected for analysis of hematological and serum biochemical parameters.[\[4\]](#)

Visualizations

Experimental Workflow for Acute Toxicity Study

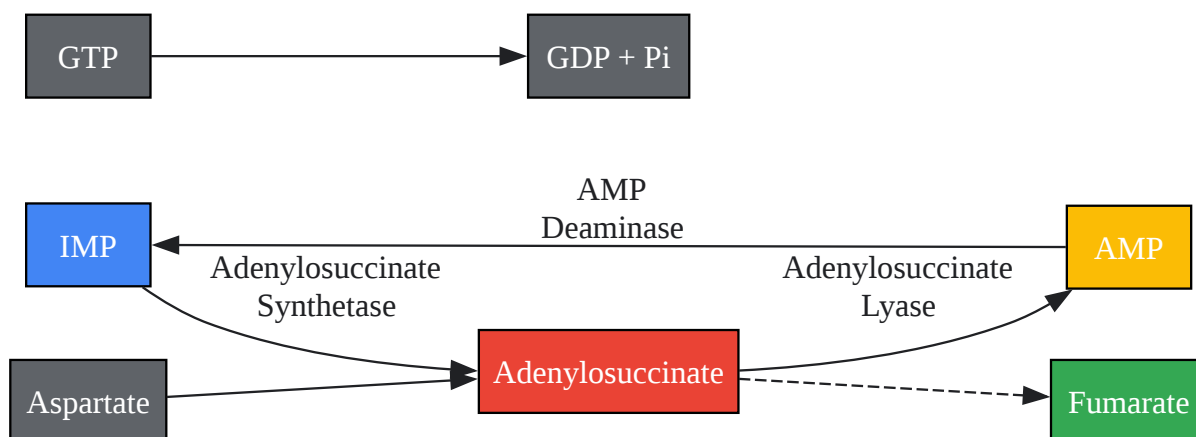


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Caption: Workflow for the acute in vivo toxicity assessment of adenylosuccinic acid.

Purine Nucleotide Cycle and Adenylosuccinic Acid

Adenylosuccinic acid is an intermediate in the purine nucleotide cycle, a pathway particularly important in muscle for energy homeostasis.



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Caption: Role of adenylosuccinic acid in the purine nucleotide cycle.

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References

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